

Asymmetric Total Synthesis of Neoxaline: An In-depth Technical Guide

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Compound of Interest

Compound Name: Neoxaline

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Abstract

Neoxaline, a structurally complex indole alkaloid isolated from *Aspergillus japonicus*, has garnered significant attention from the scientific community due to its unique molecular architecture and promising biological activity. As an antimitotic agent, **neoxaline** presents a compelling scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the first asymmetric total synthesis of **neoxaline**, as accomplished by the research groups of Sunazuka and Ōmura. Detailed experimental protocols for key transformations, tabulated quantitative data for the entire synthetic sequence, and visualizations of the synthetic strategy and biological mechanism are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

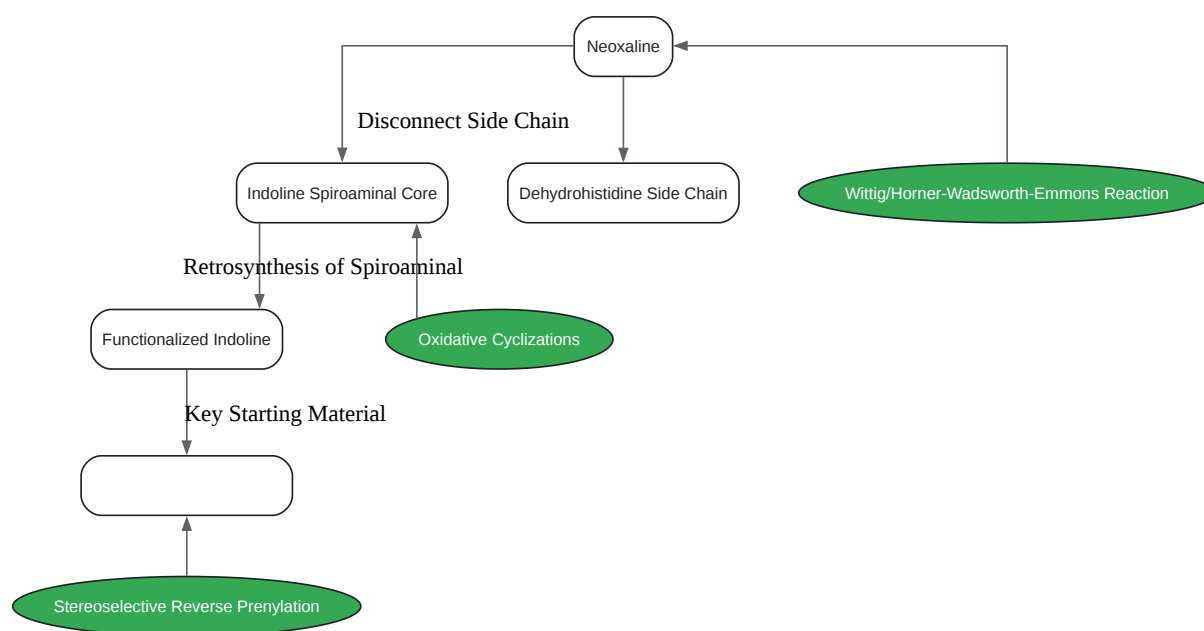
Introduction

Neoxaline is a member of the oxaline family of alkaloids, characterized by a dense and highly oxidized pentacyclic core structure.^{[1][2]} A key feature of this natural product is the presence of a challenging indoline spiroaminal moiety and a C3a all-carbon quaternary stereocenter bearing a reverse prenyl group.^{[1][3][4]} Early biological studies revealed that **neoxaline** exhibits potent antimitotic activity, arresting the cell cycle in the M phase.^{[5][6]} This activity stems from its ability to inhibit tubulin polymerization, suggesting its potential as a lead compound for the development of new anticancer drugs that target microtubule dynamics.^{[6][7][8][9]}

The formidable structural complexity and important biological profile of **neoxaline** have made it a compelling target for total synthesis. The first and thus far only asymmetric total synthesis was reported by Sunazuka, Ōmura, and coworkers in 2013, which not only provided access to this natural product but also unequivocally established its absolute configuration.[1][10][11][12] This guide will delve into the strategic intricacies and practical execution of this landmark synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The retrosynthetic analysis for **neoxaline**, as devised by Sunazuka and Ōmura, is outlined below. The core strategy hinges on the late-stage introduction of the dehydrohistidine side chain and the construction of the intricate indoline spiroaminal core from a highly functionalized indoline precursor.



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Caption: Retrosynthetic analysis of **Neoxaline**.

The key features of the synthetic strategy include:

- **Asymmetric Induction:** The stereochemistry of the entire molecule is controlled by the use of the chiral starting material, (-)-3a-hydroxyfuroindoline.
- **Construction of the Quaternary Stereocenter:** A highly diastereoselective reverse prenylation reaction is employed to install the sterically congested all-carbon quaternary center.
- **Formation of the Indoline Spiroaminal:** A carefully orchestrated sequence of oxidative cyclizations is used to construct the signature spiroaminal core.
- **Late-Stage Functionalization:** The dehydrohistidine moiety is introduced at a late stage of the synthesis.

Asymmetric Total Synthesis of Neoxaline

The following sections detail the key stages of the asymmetric total synthesis of **neoxaline**, with quantitative data summarized in tables and detailed experimental protocols provided for pivotal steps.

Synthesis of the Indoline Spiroaminal Core

The synthesis commenced with the readily available (-)-3a-hydroxyfuroindoline. The crucial reverse prenylation was achieved with high stereoselectivity, followed by a series of transformations to construct the indoline spiroaminal framework.

Table 1: Synthesis of the Indoline Spiroaminal Core

Step	Reaction	Reagents and Conditions	Product	Yield (%)	Diastereomeric Ratio
1	Reverse Prenylation	1. (COCl) ₂ , DMSO, Et ₃ N, CH ₂ Cl ₂ ; 2. (CH ₂ =CHC(CH ₃) ₂)CuCNLi, THF, -78 °C	Prenylated Furoindoline	85	>20:1
2	Reductive Opening	Zn, AcOH, rt	Dihydroxyindoline	92	-
3	Protection	TBSCl, Imidazole, DMF, rt	TBS-protected Indoline	98	-
4	Oxidative Cyclization	1. Pb(OAc) ₄ , CH ₂ Cl ₂ ; 2. NaBH ₄ , MeOH	Hydroxylated Indoline	75 (two steps)	-
5	Oxidation	DMP, CH ₂ Cl ₂ , rt	Keto-indoline	95	-
6	Spiroaminal Formation	TFA, CH ₂ Cl ₂ , rt	Indoline Spiroaminal	91	-

Experimental Protocol for Key Step 1: Stereoselective Reverse Prenylation

To a solution of oxalyl chloride (1.2 equiv) in CH₂Cl₂ at -78 °C was added DMSO (2.4 equiv). After stirring for 15 min, a solution of (-)-3a-hydroxyfuroindoline (1.0 equiv) in CH₂Cl₂ was added dropwise. The mixture was stirred for 30 min, followed by the addition of Et₃N (5.0 equiv). The reaction was warmed to room temperature and quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with CH₂Cl₂, and the combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude aldehyde.

In a separate flask, to a solution of CuCN (1.1 equiv) in THF at -78 °C was added a solution of 2-methyl-1-propenyllithium (1.1 equiv) in THF. The resulting solution was stirred for 30 min, and then a solution of the crude aldehyde in THF was added. The reaction mixture was stirred at -78 °C for 2 h and then quenched with a saturated aqueous solution of NH₄Cl. The mixture was extracted with EtOAc, and the combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by silica gel chromatography to afford the prenylated furoindoline.

Completion of the Total Synthesis

With the indoline spiroaminal core in hand, the final stages of the synthesis focused on the introduction of the dehydrohistidine side chain and the final photoisomerization to the natural (E)-isomer.

Table 2: Completion of the Total Synthesis of **Neoxaline**

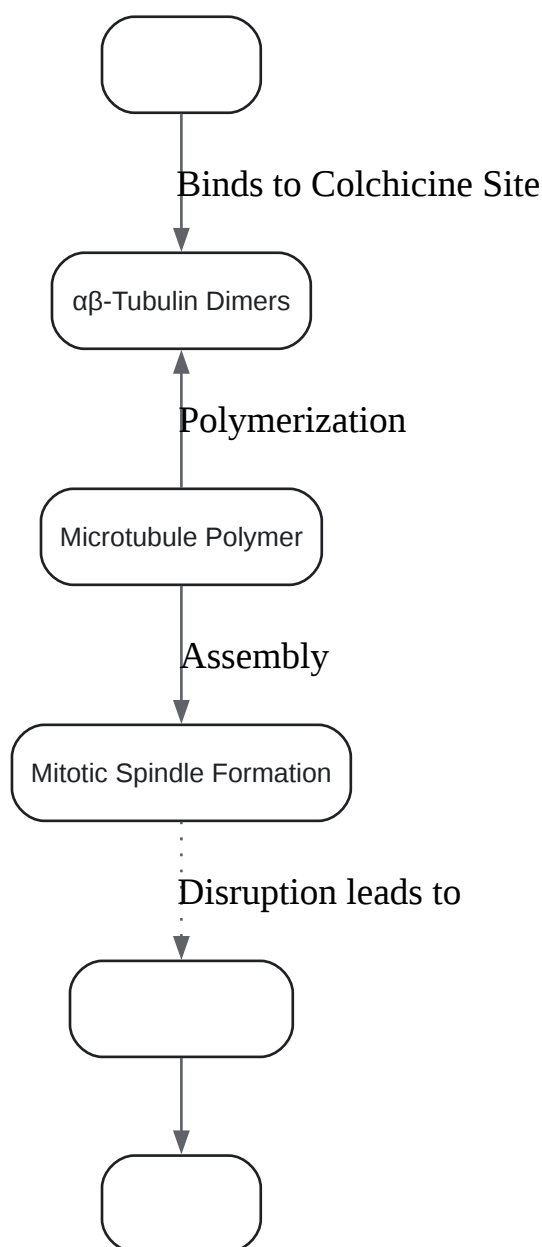
Step	Reaction	Reagents and Conditions	Product	Yield (%)	Isomer Ratio (Z:E)
7	Aldol Condensation	LDA, THF, -78 °C; then aldehyde	(Z)-Dehydrohistidine adduct	78	>20:1
8	Photoisomerization	hν (high-pressure mercury lamp), benzene, rt	(E)-Neoxaline	65	1:1.5 (Z:E)

Experimental Protocol for Key Step 8: Photoisomerization

A solution of (Z)-**Neoxaline** (1.0 equiv) in benzene was degassed with argon for 15 min. The solution was then irradiated with a high-pressure mercury lamp at room temperature for 4 h. The solvent was removed under reduced pressure, and the residue was purified by preparative HPLC to afford (E)-**Neoxaline** and recovered (Z)-**Neoxaline**.

Biological Activity and Mechanism of Action

Neoxaline has been identified as a potent antimitotic agent that induces cell cycle arrest in the M phase.[5][6] Further mechanistic studies have revealed that **neoxaline**'s cytotoxic effects are a result of its direct interaction with tubulin, the protein subunit of microtubules.



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Caption: Proposed mechanism of antimitotic action of **Neoxaline**.

Biochemical assays have demonstrated that **neoxaline** inhibits the polymerization of tubulin into microtubules.[6] Competition binding studies have shown that **neoxaline** competes with colchicine for binding to tubulin, suggesting that it binds at or near the colchicine-binding site.[6] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during cell division. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).

Conclusion

The first asymmetric total synthesis of **neoxaline** by Sunazuka, Ōmura, and their collaborators represents a significant achievement in natural product synthesis. Their elegant strategy, featuring a highly stereoselective reverse prenylation and a novel oxidative cyclization cascade, provides a blueprint for the synthesis of other members of the oxaline family and related complex indole alkaloids. The elucidation of **neoxaline**'s antimitotic mechanism of action, through the inhibition of tubulin polymerization, highlights its potential as a valuable scaffold for the design and development of new anticancer agents. This in-depth guide provides researchers with the essential technical details to further explore the chemistry and biology of this fascinating natural product.

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